molecular formula C16H11N3O3 B1676096 STAT5 Inhibitor CAS No. 285986-31-4

STAT5 Inhibitor

Cat. No. B1676096
M. Wt: 293.28 g/mol
InChI Key: DAVIKTBRCQWOGT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone that specifically suppresses STAT5 (IC₅₀ = 47 µM) by binding to its SH2 domain . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .


Synthesis Analysis

The development of STAT5 inhibitors has involved modifying STAT3 inhibitors to produce selectivity for STAT5 . The lead identified from this library shows nanomolar activity in vitro and induces leukemia cell death at 5 µM . A library of compounds based on the resulting 1,4-benzodiazepine-2,5-dione structure were prepared .


Molecular Structure Analysis

The STAT5 Inhibitor specifically suppresses STAT5 by binding to its SH2 domain . Analysis of molecular interactions in the SH2 domains of both STAT1 and STAT5 proteins with the ligand revealed few conserved amino acid residues which are responsible to stabilize the ligands within the binding pocket through bonded and non-bonded interactions .


Chemical Reactions Analysis

The STAT5 Inhibitor has been confirmed as a specific STAT5 inhibitor by analyzing the inhibitory activity of these compounds on STAT5-dependent luciferase activity compared with NF-κB–dependent transcriptional activity .


Physical And Chemical Properties Analysis

The STAT5 Inhibitor is a cell-permeable, nonpetidic nicotinoyl hydrazone . Its chemical formula is C₁₆H₁₁N₃O₃ .

Scientific Research Applications

Progress in STAT Inhibitor Development

A comprehensive review of STAT inhibitor patents from 2011 to 2015 emphasizes the clinical utility of targeting STAT3 and STAT5 proteins for cancer treatment. This review details the mode and site of inhibition, evaluated indications, and the relative potency of inhibitors, underscoring the diverse approaches to target STAT proteins, especially in academia and industry. Despite advancements, direct STAT3 and STAT5 inhibitors face challenges in reaching clinical application, highlighting the ongoing need for targeted therapeutic interventions (Lai et al., 2015).

Novel Approaches to Inhibit STAT5

Metal-based Inhibitors

A novel osmium(II) complex demonstrated superior inhibitory activity against STAT5B DNA binding and transcription, representing the first metal-based inhibitor of STAT5B dimerization. This compound selectively inhibited STAT5B phosphorylation without affecting STAT5B expression levels, offering a unique therapeutic strategy for hematologic malignancies and inflammation (Liu et al., 2016).

Small Molecule Inhibitors

Research identified small molecule inhibitors of Stat5a/b that prevent phosphorylation and dimerization, showing therapeutic potential for prostate cancer and chronic myeloid leukemia (CML). These inhibitors suppressed nuclear translocation of Stat5a/b and demonstrated efficacy in experimental models and patient samples, highlighting their potential for clinical development (Liao et al., 2015).

Therapeutic Implications and Challenges

Inhibitors in Hematological Malignancies

The JAK-STAT pathway's role in various cancers has prompted the development of compounds to inhibit STAT5 activation. Despite in vitro potency, clinical trials with STAT5 inhibitors are limited. Emerging clinical studies suggest these inhibitors could reduce resistance to tyrosine kinase inhibitors in leukemia, indicating their potential therapeutic value (Tolomeo et al., 2020).

Future Directions

The use of Jak inhibitors as therapy for a variety of autoimmune and malignant disorders has increased substantially . The development of therapeutic agents able to discriminate between the individual functions of Stat5 in different subcellular compartments might become desirable for effective tumor therapy and the prevention of side effects in normal tissues .

properties

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

STAT5 Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT5 Inhibitor
Reactant of Route 2
Reactant of Route 2
STAT5 Inhibitor

Citations

For This Compound
1,160
Citations
EA Nelson, SR Walker, E Weisberg… - Blood, The Journal …, 2011 - ashpublications.org
… In conclusion, we have identified pimozide as a STAT5 inhibitor that is effective in models of CML. The efficacy of pimozide against resistant mutants of BCR/ABL, and its beneficial …
Number of citations: 317 ashpublications.org
X Wang, X Ding, J Yan, Z Lu, H Cao, X Ni… - American Journal of …, 2021 - ncbi.nlm.nih.gov
… of STAT5 inhibitor on atherosclerotic therapy for ApoE -/- mice fed with HFD and clarify the underlying mechanisms. Our results demonstrated that treatment with STAT5 inhibitor could …
Number of citations: 14 www.ncbi.nlm.nih.gov
EA Nelson, SR Walker, M Xiang, E Weisberg… - Genes & …, 2012 - journals.sagepub.com
… Pimozide was identified as a STAT5 inhibitor through a cell-based screen in which drugs … In this study, we show that pimozide is a STAT5 inhibitor in AML cells containing constitutively …
Number of citations: 117 journals.sagepub.com
C Maranto, V Udhane, J Jia, R Verma, G Müller-Newen… - Cancers, 2020 - mdpi.com
… We developed a lead Stat5 inhibitor, IST5, using in silico … nucleoside IST5 is a potent Stat5 inhibitor with high transcriptomic specificity … for a Stat5 inhibitor for therapeutic use in humans. …
Number of citations: 5 www.mdpi.com
A Orlova, C Wagner, ED de Araujo, D Bajusz… - Cancers, 2019 - mdpi.com
… Although multiple studies using molecular modeling or computational dynamics have been insightful in STAT5 inhibitor design, protein-inhibitor complexes characterized with atomic-…
Number of citations: 70 www.mdpi.com
M Brachet-Botineau, M Deynoux, N Vallet, M Polomski… - Cancers, 2019 - mdpi.com
… to EC 50 values obtained with the STAT5 inhibitor pimozide (unpublished data) indicating that … treatments with a STAT5 inhibitor might efficiently eliminate resistant CML and AML cells. …
Number of citations: 17 www.mdpi.com
Z Liao, L Gu, J Vergalli, SA Mariani… - Molecular cancer …, 2015 - AACR
… Discovery of small molecule Stat5 inhibitor IST5-002 through in silico database screen … Ex vivo organ culture testing of Stat5-inhibitor efficacy in clinical prostate cancers …
Number of citations: 47 aacrjournals.org
AA Cumaraswamy, AM Lewis, M Geletu… - ACS medicinal …, 2014 - ACS Publications
We herein report the design and synthesis of the first nanomolar binding inhibitor of STAT5 protein. Lead compound 13a, possessing a phosphotyrosyl-mimicking salicylic acid group, …
Number of citations: 70 pubs.acs.org
B Wingelhofer, B Maurer, EC Heyes… - Leukemia, 2018 - nature.com
… Here, we developed and extensively characterized the novel SH2 domain-targeting STAT5 inhibitor AC-4–130. Moreover, we demonstrated FLT3-ITD + AML cell sensitivity to AC-4–130 …
Number of citations: 131 www.nature.com
N Gumus, C Gunduz… - Journal of Biomolecular …, 2023 - Taylor & Francis
… In this study, it was investigated whether suppression of STAT5 via a “STAT5 inhibitor” Pimozide … In conclusion, we consider that STAT5 inhibitor Pimozide can be a good alternative or …
Number of citations: 1 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.